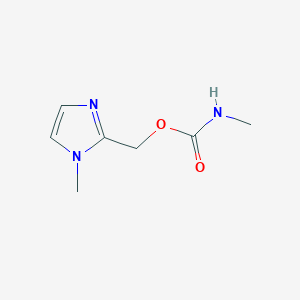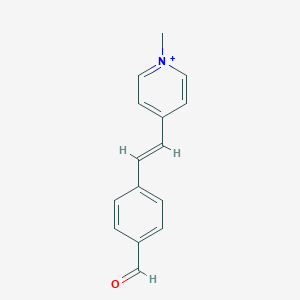![molecular formula C16H19N2O3+ B493070 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate](/img/structure/B493070.png)
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is a chemical compound with the molecular formula C16H19N2O3+. It is known for its unique structure, which includes a pyridinium ring and a dimethylcarbamate group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate typically involves the reaction of 4-hydroxyphenyl dimethylcarbamate with 1-methyl-2-chloropyridinium iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl methylcarbamate
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl ethylcarbamate
- 4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl propylcarbamate
Uniqueness
4-[(1-methyl-2-pyridiniumyl)methoxy]phenyl dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Eigenschaften
Molekularformel |
C16H19N2O3+ |
|---|---|
Molekulargewicht |
287.33g/mol |
IUPAC-Name |
[4-[(1-methylpyridin-1-ium-2-yl)methoxy]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H19N2O3/c1-17(2)16(19)21-15-9-7-14(8-10-15)20-12-13-6-4-5-11-18(13)3/h4-11H,12H2,1-3H3/q+1 |
InChI-Schlüssel |
OJRWWHSFSNWLSN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C |
Kanonische SMILES |
C[N+]1=CC=CC=C1COC2=CC=C(C=C2)OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde oxime](/img/structure/B492987.png)

![N-allyl-N-[7-(benzyloxy)-3-methyl-1-(phenylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B492990.png)
![2-(4-Formylphenyl)-1,7-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492992.png)
![2-(4-Formylphenyl)-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B492995.png)
![4-[6-(Propylsulfanyl)imidazo[1,2-a]pyridin-2-yl]benzaldehyde](/img/structure/B492999.png)
![2-(4-Formylphenyl)-6-methoxy-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493001.png)

![4-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493003.png)
![2-{4-Nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493004.png)
![2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493005.png)

![3-[(4-Formylphenoxy)methyl]-1-methylpyridinium](/img/structure/B493010.png)
![1-methyl-2-(3-nitrophenyl)-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B493011.png)
